molecular formula C14H23N3NaO10 B089557 Pentasodium diethylenetriaminepentaacetate CAS No. 140-01-2

Pentasodium diethylenetriaminepentaacetate

Cat. No. B089557
CAS RN: 140-01-2
M. Wt: 416.34 g/mol
InChI Key: HVLGAHRQYRRROV-UHFFFAOYSA-N
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Description

Pentasodium diethylenetriaminepentaacetate (PDTPA) is an organic compound composed of five sodium ions, two ethylenediamine molecules, and five acetate molecules. It is a chelating agent, meaning it binds with metal ions to form a complex. PDTPA is widely used for its ability to chelate metal ions, making it a valuable tool in scientific research and laboratory experiments.

Scientific Research Applications

  • Toxicity and Occupational Health : Ogudov et al. (2022) conducted a study to establish the normative hygienic standard for pentasodium diethylenetriaminepentaacetate, focusing on its toxic properties in the chemical industry. They found that the mean lethal dose for male rats was 1702.8±228mg/kg and identified irritant action thresholds in the environment, classifying it as a hazard class 2 substance with irritant effects (Ogudov et al., 2022).

  • Chelating Abilities and Lung Tissue Effects : Another study by Ogudov et al. (2022) assessed histopathological changes in laboratory animals' lungs under conditions of pentasodium salt contamination. They highlighted the chelating ability of this compound to bind trace elements like zinc, which is important for human cell proliferation and immune system function. This study indicated an increase in the risk of mucous membrane damage in the respiratory tract with increased exposure levels (Ogudov et al., 2022).

  • Radionuclide Decontamination : Sueda et al. (2014) investigated the use of DTPA as a decorporation agent for eliminating radionuclides from the body. Their study found that orally administered DTPA penta-ethyl ester led to a sustained plasma concentration, indicating its potential for use in mass-casualty emergencies involving radionuclide exposure (Sueda et al., 2014).

  • Medical Imaging : J. Ponto (2008) discussed the safe use of technetium 99m (Tc-99m) diethylenetriaminepentaacetic acid for cerebrospinal fluid-related imaging procedures. The review emphasized the importance of safety considerations when using Tc-99m DTPA for medical imaging (J. Ponto, 2008).

  • Covalent Attachment to Macromolecules : Krejcarek and Tucker (1977) described a method for covalently coupling diethylenetriaminepentaacetic acid to proteins, creating hexadentate chelating sites for metal ions on proteins. This approach has potential applications in biological systems as probes (Krejcarek & Tucker, 1977).

  • Physicochemical Characterization for Oral Delivery : Sueda et al. (2012) characterized the physicochemical properties of DTPA penta-ethyl ester, assessing its potential for oral delivery as a radionuclide decorporation agent. The study suggested that this prodrug is conducive to oral delivery and may offer therapeutic benefits over standard DTPA therapy following radionuclide contamination (Sueda et al., 2012).

  • Dental Applications : Patil et al. (2021) compared the effect of pentetic acid (diethylenetriaminepentaacetic acid) with other chelating agents on the pushout bond strength of a dental sealer, finding it as effective as other agents and thus a potential chelating agent in endodontic therapy (Patil et al., 2021).

Mechanism of Action

Pentasodium DTPA, also known as Pentasodium diethylenetriaminepentaacetate or PENTASODIUM PENTETATE, is a synthetic polyamino carboxylic acid . Here is an overview of its mechanism of action:

Target of Action

Pentasodium DTPA’s primary targets are metal ions , specifically transuranic radionuclides such as plutonium, americium, and curium . It has eight coordinate bond-forming sites that can sequester these metal ions and form highly stable DTPA-metal ion complexes .

Mode of Action

The calcium and zinc trisodium salts of DTPA achieve their therapeutic potential by exchanging calcium and zinc cations with transuranic radionuclides . This exchange forms higher affinity complexes, which then promote the elimination of these radionuclides by glomerular filtration into the urine .

Biochemical Pathways

The biochemical pathways affected by Pentasodium DTPA primarily involve the chelation and elimination of metal ions . By forming stable complexes with these ions, DTPA prevents them from participating in harmful biochemical reactions within the body .

Pharmacokinetics

Pentasodium DTPA is eliminated from the body through the kidneys . Its pharmacokinetic properties allow it to increase the rates of elimination of internally deposited radionuclides . This is particularly useful in medical imaging and the treatment of internal contamination .

Result of Action

The result of Pentasodium DTPA’s action is the increased elimination of harmful radionuclides from the body . This reduces the committed effective dose of ionizing radiation delivered to tissues, thereby mitigating the acute and long-term health consequences of internal contamination .

Action Environment

The action of Pentasodium DTPA can be influenced by environmental factors. For instance, it is used in the presence of oxidizers such as peroxide when metal chelates of greater stability or solubility are sought . Additionally, it is typically administered as the calcium or zinc salt (Ca or Zn-DTPA), as these ions are readily displaced by more highly charged cations .

Safety and Hazards

Pentasodium diethylenetriaminepentaacetate is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

Future Directions

The future directions of Pentasodium diethylenetriaminepentaacetate could involve its use in various industries such as textile, paper pulp, and others . It could also be used in the development of new methods for the detection of lead ions .

Relevant Papers

The relevant papers retrieved discuss the use of this compound in the flotation separation of scheelite from fluorite . These studies provide valuable insights into the properties and applications of this compound.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Pentasodium diethylenetriaminepentaacetate involves the reaction of diethylenetriaminepentaacetic acid with sodium hydroxide to form the pentasodium salt of the acid.", "Starting Materials": [ "Diethylenetriaminepentaacetic acid", "Sodium hydroxide" ], "Reaction": [ "Add diethylenetriaminepentaacetic acid to a reaction vessel", "Slowly add sodium hydroxide to the reaction vessel while stirring", "Continue stirring until the pH of the mixture reaches 12", "Filter the mixture to remove any solids", "Add an excess of ethanol to the filtered solution to precipitate the pentasodium salt", "Collect the precipitate by filtration and wash with ethanol", "Dry the pentasodium diethylenetriaminepentaacetate under vacuum" ] }

CAS RN

140-01-2

Molecular Formula

C14H23N3NaO10

Molecular Weight

416.34 g/mol

IUPAC Name

pentasodium;2-[bis[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate

InChI

InChI=1S/C14H23N3O10.Na/c18-10(19)5-15(1-3-16(6-11(20)21)7-12(22)23)2-4-17(8-13(24)25)9-14(26)27;/h1-9H2,(H,18,19)(H,20,21)(H,22,23)(H,24,25)(H,26,27);

InChI Key

HVLGAHRQYRRROV-UHFFFAOYSA-N

SMILES

C(CN(CC(=O)[O-])CC(=O)[O-])N(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+]

Canonical SMILES

C(CN(CC(=O)O)CC(=O)O)N(CCN(CC(=O)O)CC(=O)O)CC(=O)O.[Na]

Other CAS RN

140-01-2

physical_description

DryPowder;  Liquid

Pictograms

Irritant; Health Hazard

Related CAS

13078-36-9
7578-43-0

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 40% aqueous pentasodium diethylenetriaminepentaacetate solution was prepared by mixing together sodium hydroxide, deionized water and the diethylenetriaminepentaacetic acid (as obtained in Example 1) having the reduced total content of the nitrilotriacetic acid (salt).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary function of Pentasodium Pentetate in cosmetic formulations?

A1: Pentasodium Pentetate acts as a chelating agent in cosmetics. [] It achieves this by removing calcium and magnesium ions, which can negatively affect product performance. For instance, these ions can hinder foaming and cleansing, and also cause cloudiness in otherwise clear cosmetic solutions. []

Q2: Are there safety concerns regarding the use of Pentasodium Pentetate in cosmetics?

A2: Several studies suggest that Pentasodium Pentetate is safe for cosmetic use at current concentrations. Acute oral and dermal toxicity studies in rats revealed high LD50 values, indicating low toxicity. [] Additionally, clinical tests showed it to be non-irritating to moderately irritating and a non-sensitizer. [] Importantly, its poor skin penetration further minimizes potential systemic exposure. []

Q3: Has the safety of Pentasodium Pentetate been compared to other chelating agents used in cosmetics?

A3: Yes, the safety profile of Pentasodium Pentetate appears comparable to other approved chelating agents. Similar to EDTA and its salts, Pentasodium Pentetate has been deemed safe for cosmetic use. [] Other chelating agents, including Meta-, Tri-, and Hexam-etaphosphate salts, and Metasilicate salts (when formulated to avoid irritation), have also been found safe for such applications. []

Q4: Is there a specific application where Pentasodium Pentetate proves particularly effective?

A4: Pentasodium Pentetate finds significant use in hair dyes and colors, with concentrations ranging from 0.1% to 1.0%. [] This suggests its effectiveness in chelating metal ions that may interfere with the dyeing process or color stability in these products.

Q5: Beyond cosmetics, are there other known applications for Pentasodium Pentetate?

A5: Yes, research highlights its utility in separating americium and curium from lanthanide elements. [] In the "Talspeak" process, Pentasodium diethylenetriaminepentaacetate (Na5DTPA) selectively complexes with trivalent actinides. This allows for the efficient extraction of lanthanides using an organophosphate, effectively separating these elements. []

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